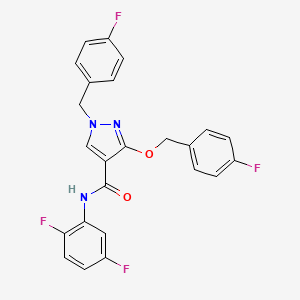
N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H17F4N3O2 and its molecular weight is 455.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core with multiple fluorinated aromatic substituents, which may enhance its biological activity through increased lipophilicity and improved receptor binding affinity. The general structure can be represented as follows:
Research indicates that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that certain pyrazole derivatives exhibit significant inhibition of COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-(2,5-difluorophenyl)... | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 6.12 |
Structure-Activity Relationship (SAR)
The SAR analysis of related pyrazole compounds suggests that the presence of electron-withdrawing groups (like fluorine) on the aromatic rings significantly enhances anti-inflammatory activity. This is likely due to improved binding interactions with the active sites of COX enzymes .
Anti-inflammatory Activity
In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models. For example, compounds were tested in carrageenan-induced paw edema models, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Recent investigations have also focused on the anticancer properties of pyrazole derivatives. Certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against tumor growth .
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2,5-difluorophenyl)... | HeLa | TBD |
| HCT116 | TBD | |
| A375 | TBD |
属性
IUPAC Name |
N-(2,5-difluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O2/c25-17-5-1-15(2-6-17)12-31-13-20(23(32)29-22-11-19(27)9-10-21(22)28)24(30-31)33-14-16-3-7-18(26)8-4-16/h1-11,13H,12,14H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPXRALVWXBKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














